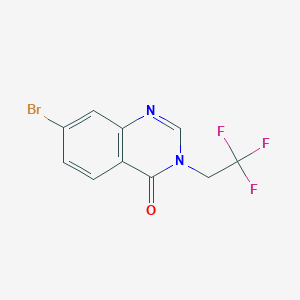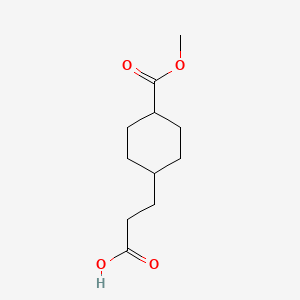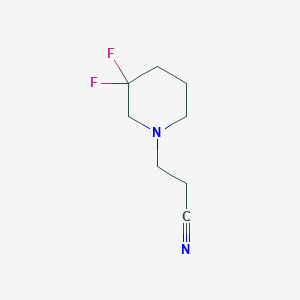
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 2,2,2-trifluoroethyl bromide.
Formation of Intermediate: The initial step involves the reaction of 2-aminobenzonitrile with 2,2,2-trifluoroethyl bromide in the presence of a base, such as potassium carbonate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the quinazoline ring structure.
Bromination: The final step involves the bromination of the quinazoline ring using a brominating agent, such as N-bromosuccinimide, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of solvents such as dimethylformamide or tetrahydrofuran and catalysts like palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Reactions: New quinazoline derivatives with different substituents at the 7-position.
Oxidation and Reduction: Compounds with altered oxidation states or functional groups.
Hydrolysis: Carboxylic acids or amides derived from the parent compound.
Aplicaciones Científicas De Investigación
7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Biological Research: It is used as a tool compound to study the biological functions of quinazoline derivatives and their interactions with biological targets.
Chemical Biology: The compound is employed in chemical biology research to investigate the mechanisms of action of quinazoline-based inhibitors.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt key signaling pathways involved in cell proliferation, survival, and apoptosis, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
- 7-Fluoro-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
- 7-Iodo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one
Comparison
Compared to its similar compounds, 7-Bromo-3-(2,2,2-trifluoroethyl)quinazolin-4(3H)-one is unique due to the presence of the bromine atom at the 7-position. This bromine atom can influence the compound’s reactivity, biological activity, and pharmacokinetic properties. For example, the bromine atom may enhance the compound’s ability to interact with specific biological targets, leading to improved therapeutic efficacy.
Propiedades
Fórmula molecular |
C10H6BrF3N2O |
|---|---|
Peso molecular |
307.07 g/mol |
Nombre IUPAC |
7-bromo-3-(2,2,2-trifluoroethyl)quinazolin-4-one |
InChI |
InChI=1S/C10H6BrF3N2O/c11-6-1-2-7-8(3-6)15-5-16(9(7)17)4-10(12,13)14/h1-3,5H,4H2 |
Clave InChI |
MXFYPENXIIPMIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)N=CN(C2=O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-tert-Butylphenyl)phenyl]ethan-1-amine](/img/structure/B12068351.png)

![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)






![Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate](/img/structure/B12068422.png)
![6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine](/img/structure/B12068435.png)


